molecular formula C16H20Cl2N2O3S B4681964 N-allyl-1-[(3,4-dichlorobenzyl)sulfonyl]-3-piperidinecarboxamide

N-allyl-1-[(3,4-dichlorobenzyl)sulfonyl]-3-piperidinecarboxamide

Cat. No. B4681964
M. Wt: 391.3 g/mol
InChI Key: ZUEJIODQGRIMPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-1-[(3,4-dichlorobenzyl)sulfonyl]-3-piperidinecarboxamide, also known as DIDS, is a chemical compound that has been widely used in scientific research due to its unique properties. DIDS is a sulfonamide derivative that has been found to have a wide range of biochemical and physiological effects, making it a valuable tool in various fields of research.

Mechanism of Action

N-allyl-1-[(3,4-dichlorobenzyl)sulfonyl]-3-piperidinecarboxamide works by inhibiting the activity of various ion channels and transporters, including chloride channels, anion transporters, and carbonic anhydrase IX. By inhibiting these proteins, this compound can affect a wide range of biochemical and physiological processes.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects, including changes in neuronal excitability, synaptic transmission, cardiac function, and cancer cell growth. This compound has also been found to affect the activity of various enzymes and signaling pathways, including the MAPK/ERK pathway and the NF-κB pathway.

Advantages and Limitations for Lab Experiments

One advantage of using N-allyl-1-[(3,4-dichlorobenzyl)sulfonyl]-3-piperidinecarboxamide in lab experiments is its ability to selectively inhibit specific ion channels and transporters. This allows researchers to study the effects of these proteins on various biochemical and physiological processes. However, one limitation of using this compound is its potential toxicity and off-target effects. Careful dosing and monitoring are required to ensure that the effects observed are due to the inhibition of the target protein and not due to other factors.

Future Directions

There are many future directions for research involving N-allyl-1-[(3,4-dichlorobenzyl)sulfonyl]-3-piperidinecarboxamide. One area of interest is the development of more selective inhibitors of specific ion channels and transporters. Another area of interest is the use of this compound in combination with other drugs to enhance their effectiveness. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields of research.

Scientific Research Applications

N-allyl-1-[(3,4-dichlorobenzyl)sulfonyl]-3-piperidinecarboxamide has been used in various fields of scientific research, including neuroscience, cardiovascular research, and cancer research. In neuroscience, this compound has been found to inhibit the activity of chloride channels, which can lead to changes in neuronal excitability and synaptic transmission. In cardiovascular research, this compound has been used to study the effects of anion transporters on cardiac function. In cancer research, this compound has been found to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer.

properties

IUPAC Name

1-[(3,4-dichlorophenyl)methylsulfonyl]-N-prop-2-enylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20Cl2N2O3S/c1-2-7-19-16(21)13-4-3-8-20(10-13)24(22,23)11-12-5-6-14(17)15(18)9-12/h2,5-6,9,13H,1,3-4,7-8,10-11H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUEJIODQGRIMPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1CCCN(C1)S(=O)(=O)CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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